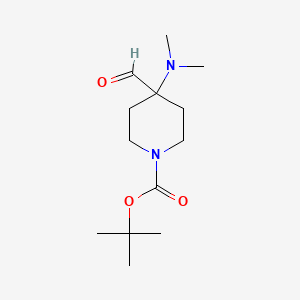

Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Chemistry: In organic synthesis, tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine core is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

- tert-Butoxybis(dimethylamino)methane

- tert-Butyl 2,2,2-trichloroacetimidate

- N,N-Dimethylformamide di-tert-butyl acetal

Uniqueness: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to its combination of a piperidine core with tert-butyl and dimethylamino functional groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Activité Biologique

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is a compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacokinetic properties, mechanisms of action, and potential therapeutic applications.

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is characterized by the following chemical properties:

- Molecular Formula : C11H19N\O3

- Molecular Weight : 213.28 g/mol

- Log P (Partition Coefficient) : Approximately 1.44, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound include:

- Blood-Brain Barrier Permeability : The compound is noted to be BBB permeant, suggesting potential central nervous system effects .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which may reduce the risk of drug-drug interactions .

- Skin Permeation : The Log Kp value for skin permeation is -6.84 cm/s, indicating low permeability through the skin barrier .

The biological activity of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to various cellular functions, including apoptosis and cell proliferation.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with cancer cell proliferation. For example, it has been shown to inhibit extracellular regulated kinase (ERK) activation in BRAF mutant melanoma cell lines, indicating its potential as an anticancer agent .

- Therapeutic Applications : The compound is being explored for its role in treating conditions that require modulation of cellular signaling pathways. Its unique structure allows it to potentially act as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis

The following table summarizes the biological activity and structural similarities of related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |

| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |

| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 0.98 | Variation in side chains |

| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 0.98 | Distinct functional group arrangement |

These compounds share structural features with tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate but differ in their side chains and functional groups, influencing their biological activities and potential applications.

Safety and Toxicology

Tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate has been classified with certain safety warnings:

Propriétés

Formule moléculaire |

C13H24N2O3 |

|---|---|

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-6-13(10-16,7-9-15)14(4)5/h10H,6-9H2,1-5H3 |

Clé InChI |

IAEDFSJPOWNREU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.